An In-Depth Technical Guide to 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine: Chemical Properties, Structure, and Synthetic Methodologies
An In-Depth Technical Guide to 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific, synthetically valuable derivative: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine. While direct, extensive research on this particular molecule is limited, this document consolidates available information on its parent scaffold and closely related analogs to provide a comprehensive overview of its anticipated chemical properties, structure, and synthetic approaches. The introduction of an iodine atom at the 2-position offers a versatile handle for further chemical modifications, making this compound a key intermediate in the development of novel therapeutics.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as kinase inhibitors, with some showing potent and selective activity against targets such as Pim-1 kinase and dual EGFR/HER2 kinases.[1][4]
Beyond oncology, this scaffold has demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, and antimicrobial activities.[5][6] The versatility of the pyrazolo[1,5-a]pyrimidine core, which allows for substitution at various positions, enables the fine-tuning of its physicochemical and biological properties.[2]
The subject of this guide, 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, is a strategically functionalized derivative. The methyl group at the 5-position can influence the molecule's solubility and metabolic stability, while the iodo group at the 2-position serves as a key functional handle for introducing further molecular diversity through various cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex and potentially more potent therapeutic agents.
Structural Elucidation and Physicochemical Properties
The fundamental structure of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine consists of a pyrazole ring fused to a pyrimidine ring, with a methyl substituent at position 5 and an iodine atom at position 2.
Figure 1. Chemical structure of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.
Physicochemical Data (Predicted and Inferred from Analogs)
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₇H₆IN₃ | Calculated |
| Molecular Weight | 259.05 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | General property of similar heterocyclic compounds |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | Inferred from related pyrazolo[1,5-a]pyrimidine derivatives.[2] |
| pKa | Not available | - |
Spectroscopic Characterization (Anticipated)
The structural confirmation of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below, based on published data for similar compounds.[7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The methyl group at C5 would appear as a singlet, likely in the range of δ 2.5-3.0 ppm. The protons on the pyrimidine ring (H6 and H7) and the pyrazole ring (H3) would exhibit characteristic chemical shifts and coupling patterns. Based on data for 5-methylpyrazolo[1,5-a]pyrimidine, the chemical shifts for the ring protons can be predicted.[7] The absence of a proton at the 2-position would be a key indicator of successful iodination.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon bearing the iodine (C2) would be significantly shifted to a higher field (lower ppm value) compared to its non-iodinated counterpart. The methyl carbon would appear at a characteristic upfield chemical shift.
Mass Spectrometry
Mass spectrometry would be crucial for confirming the molecular weight of the compound. The presence of the iodine atom would result in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence of its incorporation.
Synthesis and Reactivity
The synthesis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine would likely proceed through the construction of the 5-methylpyrazolo[1,5-a]pyrimidine core, followed by a regioselective iodination step.
Figure 3. Potential cross-coupling reactions for the diversification of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.
These reactions allow for the introduction of aryl, heteroaryl, alkynyl, alkenyl, and amino moieties at the 2-position, which is critical for structure-activity relationship (SAR) studies in drug discovery programs. [2]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. [3][4]The ability to functionalize the 2-position of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine allows for the exploration of key interactions within the ATP-binding pocket of various kinases. By introducing different substituents, researchers can modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Derivatives of the pyrazolo[1,5-a]pyrimidine core have shown promise in targeting a range of diseases:
-
Cancer: As inhibitors of kinases such as Pim-1, EGFR, and HER2. [1][4][10]* Inflammatory Diseases: Through the inhibition of inflammatory mediators. [5]* Infectious Diseases: Exhibiting antiviral and antimicrobial properties. [3][6]
Conclusion
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine represents a highly valuable, yet under-documented, building block in synthetic and medicinal chemistry. Its strategic combination of a biologically relevant core scaffold and a versatile functional handle for chemical elaboration makes it a key intermediate for the generation of novel, biologically active molecules. This technical guide, by consolidating and inferring information from related structures, provides a foundational understanding for researchers looking to leverage this compound in their drug discovery and development endeavors. Further detailed experimental characterization of this specific molecule is warranted to fully unlock its potential.
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